![molecular formula C18H23NO B1389226 2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline CAS No. 1040687-41-9](/img/structure/B1389226.png)
2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline
Overview
Description
2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline is an organic compound with the chemical name N,N-dimethyl-2-(3-methylphenoxy)propan-1-amine. It is a white crystalline solid with a molecular weight of 221.3 g/mol and a melting point of 89-91°C. It is soluble in water, ethanol and other organic solvents. This compound is used in a variety of scientific research applications and has a wide range of biochemical and physiological effects.
Scientific Research Applications
2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline is used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and the study of receptor-ligand interactions. It has also been used in the study of the pharmacological effects of drugs, as well as in the study of the mechanism of action of drugs.
Mechanism of Action
2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline is an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2). It binds to the active site of the enzyme, preventing it from catalyzing the reaction of arachidonic acid to form prostaglandins. In addition, it has been shown to interact with a variety of receptor-ligand systems, including the opioid receptor-ligand system, the histamine receptor-ligand system, and the serotonin receptor-ligand system.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation, pain, and fever. In addition, it has been shown to modulate the activity of opioid, histamine, and serotonin receptors, which are involved in pain and other physiological processes.
Advantages and Limitations for Lab Experiments
2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline has several advantages for use in laboratory experiments. It is relatively stable and can be stored at room temperature. It is also soluble in a variety of organic solvents, making it easy to work with. However, it is also important to note that this compound is toxic and should be handled with caution.
Future Directions
The potential future directions for research with 2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline are numerous. Further research could be conducted to better understand the mechanism of action of this compound, as well as its effects on various biochemical and physiological processes. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, as well as its potential toxicity. Finally, further research could be conducted to explore the potential uses of this compound in other scientific applications, such as drug development and drug delivery.
properties
IUPAC Name |
2,5-dimethyl-N-[2-(3-methylphenoxy)propyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-13-6-5-7-17(10-13)20-16(4)12-19-18-11-14(2)8-9-15(18)3/h5-11,16,19H,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYXQWLJHLMCKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)CNC2=C(C=CC(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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